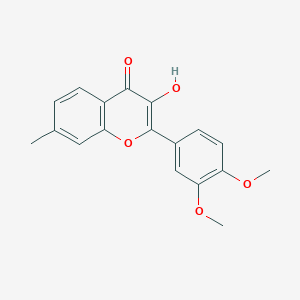
2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one
説明
2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one, also known as Hesperetin, is a flavonoid found in citrus fruits and has been extensively studied for its potential health benefits. Hesperetin is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for various scientific research applications.
作用機序
The mechanism of action of hesperetin is not fully understood, but it is believed to work through various pathways. 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, hesperetin has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, such as cytochrome P450.
実験室実験の利点と制限
One advantage of using hesperetin in lab experiments is its availability, as it can be easily synthesized or obtained from natural sources. Additionally, hesperetin has been extensively studied, and its properties and effects are well-documented. However, one limitation of using hesperetin in lab experiments is its low bioavailability, as it has poor solubility and absorption in the body. This can make it difficult to achieve therapeutic levels of hesperetin in vivo.
将来の方向性
There are many potential future directions for the research on hesperetin. One area of interest is its potential use in the prevention and treatment of cancer. 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as hesperetin has been shown to have neuroprotective properties. Additionally, further studies are needed to determine the optimal dosage and delivery methods for hesperetin to improve its bioavailability and efficacy.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methyl-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, hesperetin has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-4-6-12-14(8-10)23-18(17(20)16(12)19)11-5-7-13(21-2)15(9-11)22-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJSOXDCZCCPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4725520.png)
![(1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B4725526.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4725528.png)
![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725529.png)
![N-cyclohexyl-2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4725533.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4725537.png)
![5-(4-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4725556.png)
![N-benzyl-2-{2-bromo-4-[2-(2-chlorophenyl)carbonohydrazonoyl]-6-ethoxyphenoxy}acetamide](/img/structure/B4725557.png)
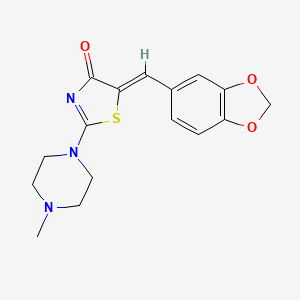
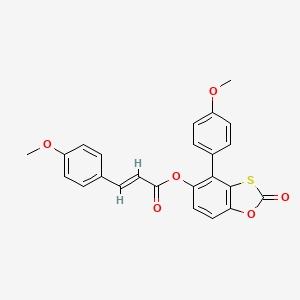
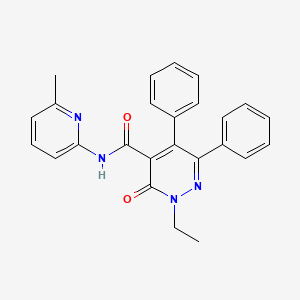
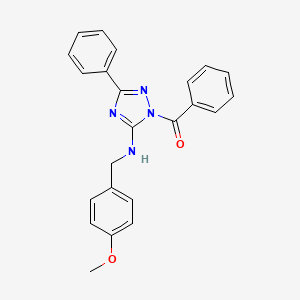
![4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4725591.png)
![2-(2-tert-butylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4725605.png)